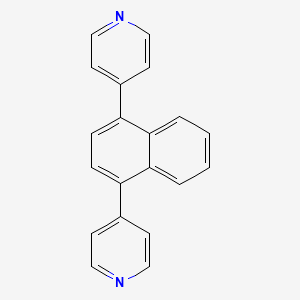
1,4-Di(pyridin-4-yl)naphthalene
描述
1,4-Di(pyridin-4-yl)naphthalene is an organic compound that features a naphthalene core substituted with pyridine rings at the 1 and 4 positions. This compound is of significant interest in the field of materials science and coordination chemistry due to its ability to act as a ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .
作用机制
Target of Action
The primary targets of 1,4-Di(pyridin-4-yl)naphthalene are metal ions, specifically Zinc (Zn) and Cadmium (Cd) ions . These ions play a crucial role in the formation of metal-organic frameworks (MOFs), which are the primary structures that this compound helps to create .
Mode of Action
This compound interacts with its targets by acting as a ligand, binding to the metal ions to form a complex . This interaction results in the formation of different types of MOFs, depending on the specific conditions and co-ligands present .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and modulation of MOFs . The compound’s interaction with metal ions leads to the creation of these frameworks, which can have various structures and properties depending on the specific conditions and co-ligands involved .
Result of Action
The action of this compound results in the formation of MOFs with various structures and properties . These MOFs can have different applications, such as in gas storage, catalysis, and drug delivery, among others .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of different co-ligands and the specific conditions under which the reaction takes place . These factors can affect the type of MOF that is formed, its properties, and its stability .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,4-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is typically carried out in a solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency for industrial applications .
化学反应分析
Types of Reactions
1,4-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination reactions with metal ions to form various metal-organic frameworks .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Coordination Reactions: Metal salts such as zinc acetate or cadmium nitrate are used. .
Major Products
Substitution Reactions: Products include halogenated derivatives and other substituted naphthalene compounds.
Coordination Reactions: Products are metal-organic frameworks with varying structures depending on the metal ion and co-ligands used
科学研究应用
1,4-Di(pyridin-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and coordination polymers
Medicine: Investigated for its potential use in the development of new pharmaceuticals and diagnostic agents.
Industry: Utilized in the creation of advanced materials with specific properties such as luminescence and porosity
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine-substituted naphthalene derivative with similar coordination properties.
2,6-Di(pyridin-4-yl)naphthalene: A structural isomer with pyridine rings at the 2 and 6 positions, also used in coordination chemistry.
Uniqueness
1,4-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which allows for the formation of distinct metal-organic frameworks and coordination complexes. Its ability to form stable, luminescent, and porous materials makes it valuable in various scientific and industrial applications .
属性
IUPAC Name |
4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFNULMVZGXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)
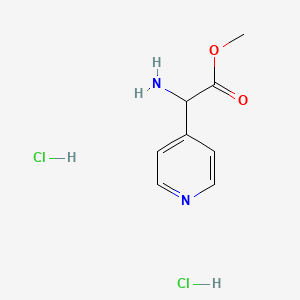
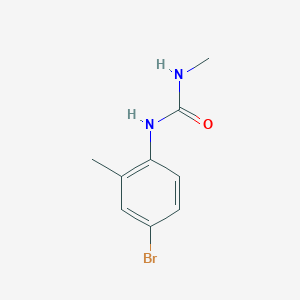
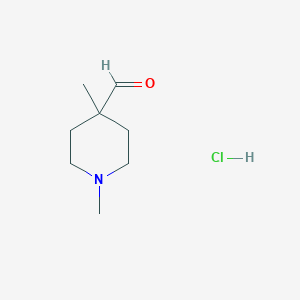
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
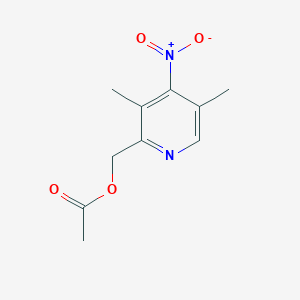
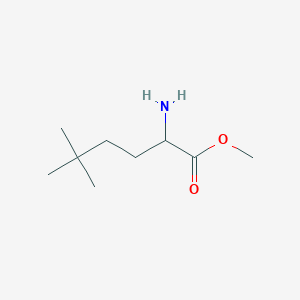
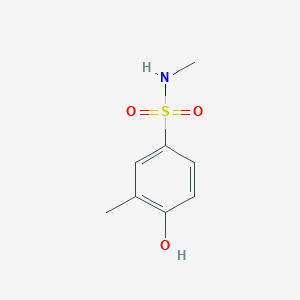
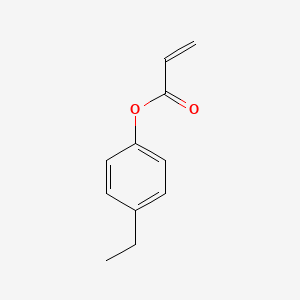
![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)
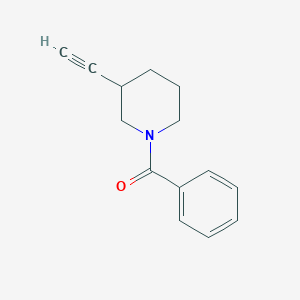
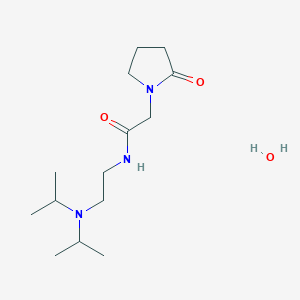
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B3102981.png)
